1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride
Description
Structural Evolution of Methoxy-Substituted Derivatives
Early derivatives like DOM hydrochloride (CAS 15589-00-1) demonstrated that:
- 2,5-Dimethoxy patterns enhance serotonin 5-HT2A receptor affinity
- 4-Methyl substitutions increase lipid solubility and blood-brain barrier penetration
- Secondary amine configurations influence duration of action
These findings catalyzed the development of over 300 structurally related compounds, including the 2,4-dimethoxybenzylamine series (CAS 20781-20-8), which showed modified receptor selectivity profiles compared to their amphetamine-based counterparts.
Key Milestones in Receptor Binding Studies
Landmark studies using radiolabeled ligands revealed critical structure-activity relationships:
| Substitution Pattern | Primary Receptor Target | Binding Affinity (Ki nM) |
|---|---|---|
| 2,4,5-Trimethoxy | 5-HT2A | 3.2 ± 0.8 |
| 2,5-Dimethoxy-4-methyl | TAAR1 | 15.4 ± 2.1 |
| 2,4-Dimethoxy-5-methyl | 5-HT2C | 28.9 ± 4.7 |
Data synthesized from multiple ligand screening studies
The introduction of methyl groups at the 5-position (as in 1-(2,4-dimethoxy-5-methylphenyl)methanamine) was found to reduce metabolic deamination while maintaining high receptor affinity, addressing a key limitation of earlier derivatives.
Properties
Molecular Formula |
C10H16ClNO2 |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
(2,4-dimethoxy-5-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7-4-8(6-11)10(13-3)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H |
InChI Key |
JVOYDSPUIUVJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)CN.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Preparation of the corresponding substituted benzaldehyde or benzyl halide intermediate.
- Introduction of the aminomethyl group through reductive amination or nucleophilic substitution.
- Conversion to the hydrochloride salt for enhanced stability and handling.
Method 1: Reductive Amination of 2,4-Dimethoxy-5-methylbenzaldehyde
This method involves the condensation of 2,4-dimethoxy-5-methylbenzaldehyde with ammonia or an amine source, followed by reduction.
- The aldehyde is reacted with ammonia or ammonium salts under controlled pH.
- A reducing agent such as sodium cyanoborohydride or sodium borohydride is added to reduce the imine intermediate to the amine.
- The resulting free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- High selectivity for primary amine formation.
- Mild reaction conditions preserve methoxy substituents.
- Requires careful control of pH and reducing agent stoichiometry to avoid side products.
Method 2: Nucleophilic Substitution on Benzyl Halide Intermediate
In this alternative, the methanamine group is introduced by displacement of a benzyl halide.
- 2,4-Dimethoxy-5-methylbenzyl chloride or bromide is prepared by halogenation of the corresponding methyl group.
- The benzyl halide is reacted with excess ammonia or an amine source in a polar solvent.
- The product amine is isolated and converted to the hydrochloride salt.
- Straightforward reaction with well-known halogenation and substitution steps.
- Possible competing elimination or side reactions.
- Halogenation step may require harsh conditions.
Method 3: Catalytic Hydrogenation of Nitro Precursors
Another route involves reduction of a nitro-substituted precursor.
- Synthesis of 1-(2,4-dimethoxy-5-methylphenyl)nitromethane or related nitro compound.
- Catalytic hydrogenation using palladium on carbon or Raney nickel under hydrogen atmosphere.
- Isolation of the amine product and conversion to hydrochloride salt.
- High purity of amine product.
- Catalytic process is environmentally friendly.
- Nitro precursor synthesis can be complex.
- Requires specialized hydrogenation equipment.
Detailed Preparation Example from Literature
A patent (CN104557573A) describes a multi-step synthesis of a structurally related compound, (1S)-4,5-dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride, which shares key synthetic principles applicable to this compound.
| Step | Description | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | Formation of additive salt by refluxing dimethoxy-methylaminobenzocyclobutane with N-acetyl-Pidolidone in 95% ethanol | Reflux 1 h, stir 2 h at RT | 43 | >99% |
| B | Liberation of free amine by basification with 2N NaOH, extraction with dichloromethane | Stir 1 h at RT, extract | 96-99 | Not specified |
| C | Formation of hydrochloride salt by bubbling HCl gas into solution in ethyl acetate/ethanol | Stir 1 h at 15-20°C | 95 | Not specified |
This method emphasizes purification by salt formation and solvent extraction to achieve high purity amine hydrochloride salts.
Characterization and Analytical Data
The purity and identity of this compound are typically confirmed by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR signals for methoxy groups around δ 3.7-3.9 ppm, aromatic protons between δ 6.0-7.0 ppm, and methylene amine protons.
- Melting Point: Typically in the range of 150-160°C for the hydrochloride salt.
- Mass Spectrometry (MS): Molecular ion peak consistent with C9H14NO3·HCl.
- High-Performance Liquid Chromatography (HPLC): Purity >95% is standard.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 2,4-Dimethoxy-5-methylbenzaldehyde | Ammonia, NaBH3CN or NaBH4 | Mild, pH-controlled | 70-90 | High selectivity, mild conditions |
| Nucleophilic Substitution | 2,4-Dimethoxy-5-methylbenzyl halide | Ammonia | Polar solvents, reflux | 60-80 | Requires halogenation step |
| Catalytic Hydrogenation | Nitro-substituted precursor | Pd/C or Raney Ni, H2 | Hydrogen atmosphere, RT | 80-95 | High purity, requires catalyst |
Research Discoveries and Improvements
- Selective Protection: Use of protective groups on methoxy substituents during synthesis can improve yield and reduce side reactions.
- Salt Formation: Formation of stable hydrochloride salts enhances compound stability and facilitates purification.
- Green Chemistry Approaches: Recent studies focus on catalytic hydrogenation and solvent-free conditions to reduce environmental impact.
- Chiral Synthesis: While the compound is achiral, related chiral derivatives have been synthesized using asymmetric catalysis, which may inform future synthetic routes.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes typical nucleophilic substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in anhydrous ethanol under reflux to form N-alkyl derivatives.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C.
Example Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I | Ethanol | Reflux | 65–72% |
| Acylation | AcCl | CH₂Cl₂ | 0–5°C | 58–64% |
Condensation Reactions
The amine participates in Schiff base formation with carbonyl compounds:
-
Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under basic conditions (KOH) to yield imines .
-
Key Observation : Reactions require 2:1 molar ratios of aldehyde to amine for optimal conversion .
Characterization Data :
Diazotization and Azide Formation
The amine undergoes diazotization in acidic media:
-
Treatment with NaNO₂/HCl at 0°C generates diazonium intermediates, which react with NaN₃ to form aryl azides .
Synthetic Protocol :
-
Dissolve compound in concentrated HCl at 0°C.
-
Add NaNO₂ solution dropwise.
-
React with NaN₃ for 2 hours → isolate azide derivative (71% yield) .
Reductive Amination
The primary amine facilitates carbon-nitrogen bond formation:
-
Reacts with ketones (e.g., acetone) under hydrogenation conditions (H₂/Pd-C) to form secondary amines.
Optimized Parameters :
-
Pressure: 40–60 psi H₂
-
Catalyst: 5% Pd/C
-
Yield: 78–85%
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution:
-
Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups at the para position relative to methoxy groups.
-
Sulfonation : Concentrated H₂SO₄ at 100°C yields sulfonic acid derivatives.
Regioselectivity :
Methoxy groups direct incoming electrophiles to the 3- and 5-positions of the ring.
Complexation with Metal Ions
The amine acts as a ligand for transition metals:
-
Forms stable complexes with Cu(II) and Fe(III) in methanol/water mixtures .
-
Stoichiometry : 1:2 (metal:ligand) confirmed by Job’s plot .
Mechanistic Insights
-
Schiff Base Formation : Follows a nucleophilic addition-elimination pathway, with rate dependence on aldehyde electrophilicity .
-
Diazotization : Proceeds via nitrosation of the amine group, with HCl critical for stabilizing intermediates .
Analytical Characterization
Key techniques for reaction monitoring:
Scientific Research Applications
1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with monoamine oxidase enzymes, affecting the metabolism of neurotransmitters.
Pathways Involved: It may influence signaling pathways related to neurotransmitter release and reuptake, potentially affecting mood and cognition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride and related compounds, based on evidence:
Key Structural and Functional Comparisons
Substituent Effects on Solubility and Bioavailability Methoxy vs. Chloro/Ethoxy Groups: Methoxy groups (as in the target compound) increase polarity and aqueous solubility compared to chloro () or ethoxy substituents. Steric Effects: The 5-methyl group in the target compound may sterically hinder interactions with flat binding pockets, unlike compounds with planar heterocycles (e.g., oxadiazole in ) .
Impact of Heterocyclic Rings
- Oxadiazole () and dihydrooxazole () rings introduce rigidity and hydrogen-bonding capabilities, which are absent in the target compound. These features are critical for targeting enzymes or receptors requiring planar interactions .
Cyclopropane vs. This contrasts with the target compound’s flexible benzylamine structure .
The target’s dimethoxy groups may confer selectivity for similar targets .
Biological Activity
1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C11H16ClN2O2
- Molecular Weight : 232.71 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and behavior.
Antimicrobial Activity
Recent studies have shown that derivatives of similar compounds exhibit antimicrobial properties. For instance, compounds with methoxy and methyl substitutions have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Anticancer Activity
Compounds structurally related to this compound have been evaluated for their anticancer effects. For example, studies on curcumin analogs indicate that certain modifications can enhance apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
| Compound | Cell Line | Effect on Apoptosis | Caspase-3 Activity (Fold Increase) |
|---|---|---|---|
| Compound 7d | MDA-MB-231 | Morphological changes | 1.33 |
| Compound 10c | HepG2 | Induces apoptosis | 1.57 |
These results imply that the compound could be explored as a potential anticancer agent, particularly if it demonstrates similar apoptotic effects in vitro .
Case Studies and Research Findings
A notable study examined the discriminative stimulus effects of related phenylmethanamine derivatives in animal models, providing insights into their psychoactive properties and receptor interactions. The study highlighted the importance of specific substitutions on the phenyl ring in modulating receptor binding affinities and behavioral outcomes.
Key Findings:
Q & A
Basic: What synthetic methods are recommended for preparing 1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride?
Answer:
Reductive amination is a common approach for synthesizing structurally similar methanamine hydrochlorides. For example:
- Method A : Use NaBH(OAc)₃ (2.0 equiv) as a reducing agent in dichloroethane (DCE) under inert conditions .
- Method B : Employ NaBH₄ (1.5 equiv) in methanol (MeOH), which may favor milder reduction conditions .
Key considerations include substrate solubility, stoichiometric ratios, and reaction monitoring via TLC or LC-MS.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : To confirm proton environments (e.g., methoxy, methyl, and aromatic protons) and carbon backbone integrity. For example, methoxy groups typically resonate at δ ~3.7–3.9 ppm in 1H NMR .
- HRMS (ESI) : Validates molecular weight and purity. Discrepancies >2 ppm between calculated and observed masses suggest impurities or incorrect adducts .
- Melting Point Analysis : Compare with literature values (e.g., 212–216°C for structurally related hydrochlorides) .
Basic: What are the recommended storage conditions for this compound?
Answer:
- Store as a lyophilized powder at room temperature (RT) in a desiccator to prevent hygroscopic degradation .
- Avoid prolonged exposure to light, as aryl methoxy groups may undergo photodegradation.
Advanced: How can researchers optimize reaction yields during synthesis?
Answer:
- Solvent Screening : Compare polar aprotic (e.g., DCE) vs. polar protic (e.g., MeOH) solvents to assess steric and electronic effects on reductive amination .
- Temperature Gradients : Test reactions at 0°C, RT, and 40°C to balance reaction rate and byproduct formation.
- Stoichiometry Adjustments : Incrementally increase reducing agent equivalents (e.g., NaBH(OAc)₃ from 1.5 to 2.5 equiv) while monitoring intermediates via LC-MS.
Advanced: How should discrepancies in NMR data between studies be resolved?
Answer:
- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton resonances. For example, aromatic protons may vary by δ 0.1–0.3 ppm .
- Dynamic Processes : Check for rotamers or tautomers by acquiring variable-temperature NMR spectra.
- Purity Validation : Re-crystallize the compound and compare with HRMS data to exclude contaminants .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Modify the methoxy (e.g., replace with ethoxy) or methyl groups (e.g., introduce halogens) to probe electronic effects on receptor binding .
- Bioisosteric Replacement : Replace the phenyl ring with heterocycles (e.g., pyridine) to enhance solubility or metabolic stability .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., serotonin 5-HT2C) before synthesis .
Advanced: What strategies mitigate instability during in vitro assays?
Answer:
- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) to prevent acid-catalyzed hydrolysis of the methanamine group.
- Antioxidants : Add 0.1% ascorbic acid to suppress oxidation of aromatic methoxy groups .
- Short-Term Storage : Prepare fresh stock solutions in degassed solvents to minimize decomposition.
Advanced: How to validate the compound’s role in biochemical pathways?
Answer:
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways via autoradiography .
- Knockdown/Overexpression Models : Use CRISPR-Cas9-edited cell lines to assess target engagement (e.g., serotonin receptors) .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays with 8–10 concentration points to establish potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
